N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a methoxyphenyl group, a methyl group, and a sulfanylidene group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of 4-methoxyaniline with a suitable methylating agent under controlled conditions.
Sulfonation: The next step involves the sulfonation of the methoxyphenyl intermediate using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Introduction of the Sulfanylidene Group:
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiols and Sulfides: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-chlorobenzenesulfonamide
- N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-nitrobenzenesulfonamide
- N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-aminobenzenesulfonamide
Uniqueness
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is unique due to the presence of the methoxy group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
15436-21-2 |
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Molecular Formula |
C15H17NO3S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(NZ)-N-[(4-methoxyphenyl)-methyl-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S2/c1-12-4-10-15(11-5-12)21(17,18)16-20(3)14-8-6-13(19-2)7-9-14/h4-11H,1-3H3 |
InChI Key |
QTLHCQCALCEXFJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C)\C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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